molecular formula C19H17ClN6 B11302357 N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11302357
M. Wt: 364.8 g/mol
InChI Key: NCPWMMGGBBUFMJ-UHFFFAOYSA-N
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Description

The compound features:

  • A 1-methyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core.
  • N⁶-(4-chlorophenyl) and N⁴-(2-methylphenyl) substituents, which introduce steric and electronic modifications critical for target binding and selectivity.

The 4,6-diamine configuration enables hydrogen bonding with kinase domains, while aromatic substituents enhance hydrophobic interactions. Structural studies of analogous compounds often employ X-ray crystallography tools like SHELX, ensuring accurate conformational analysis .

Properties

Molecular Formula

C19H17ClN6

Molecular Weight

364.8 g/mol

IUPAC Name

6-N-(4-chlorophenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H17ClN6/c1-12-5-3-4-6-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-9-7-13(20)8-10-14/h3-11H,1-2H3,(H2,22,23,24,25)

InChI Key

NCPWMMGGBBUFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Cyclization with Chloroacetonitrile

In a two-step process adapted from, the ester reacts with chloroacetonitrile in dioxane under reflux to form 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ). This intermediate is critical for subsequent functionalization. The reaction achieves an 83% yield under optimized conditions, significantly higher than earlier methods (29% yield reported in prior literature).

Reaction Conditions :

ParameterValue
SolventDioxane
TemperatureReflux (100–120°C)
Time6–8 hours
CatalystNone
Yield83%

Chlorination with POCl₃

Intermediate 2b is treated with phosphorus oxychloride (POCl₃) to introduce chlorine atoms at position 4, yielding 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ). This step activates the core for nucleophilic substitution.

Reaction Conditions :

ParameterValue
ReagentPOCl₃ (excess)
Temperature80–90°C
Time3–4 hours
Yield89%
ParameterValue
SolventTHF
BaseK₂CO₃
Temperature60–70°C
Time12–16 hours
Yield72%

Mechanistic Insight :
The chlorine at position 6 is displaced by the amine group of 4-chloroaniline, forming a C–N bond. The reaction follows a second-order kinetic pathway, with rate dependence on both the amine and the chlorinated substrate.

N⁴-(2-Methylphenyl) Substitution

The N⁴ position is functionalized via Buchwald-Hartwig amination using 2-methylaniline. Palladium(II) acetate (Pd(OAc)₂) and Xantphos serve as the catalytic system.

Reaction Conditions :

ParameterValue
CatalystPd(OAc)₂/Xantphos
SolventToluene
BaseCs₂CO₃
Temperature100–110°C
Time24–36 hours
Yield65%

Optimization Notes :

  • Higher temperatures (>110°C) lead to decomposition.

  • Catalyst loading at 5 mol% balances cost and efficiency.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.46 (s, 1H, pyrazole-H), 7.52–7.10 (m, 8H, aromatic-H), 4.92 (s, 2H, ClCH₂), 4.08 (s, 3H, N–CH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (C–C aromatic).

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Cost EfficiencyScalability
Conventional65–7236–48ModerateHigh
Microwave-Assisted78–856–8HighLimited

Microwave Optimization :
Adapting methods from, microwave irradiation reduces reaction times by 80% (e.g., N⁶ substitution completes in 2 hours at 150°C with 78% yield).

Industrial Scalability Considerations

Large-scale production employs continuous-flow reactors to enhance reproducibility. Key parameters include:

  • Automated temperature control (±2°C variance).

  • In-line HPLC monitoring for intermediate quality assurance.

Challenges and Mitigation Strategies

  • Low Solubility : Use of polar aprotic solvents (e.g., DMF) improves intermediate solubility during N⁴ substitution.

  • Byproduct Formation : Silica gel chromatography removes dimeric byproducts (<2% post-purification) .

Chemical Reactions Analysis

Types of Reactions

N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their ability to inhibit specific biological targets. Notably, these compounds have shown promise in:

  • Antiviral Activity : Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit viral replication by targeting viral enzymes. This mechanism has been explored in various studies, highlighting their potential as antiviral agents against diseases such as HIV and HCV .
  • Anticancer Properties : The structural features of N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suggest it may act as an inhibitor of cancer cell proliferation. Case studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For instance, it may target kinases involved in cancer signaling pathways, which could lead to new treatment options .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic pathways include:

  • Multi-Step Reactions : These involve the formation of the pyrazolo[3,4-d]pyrimidine core followed by selective substitutions at the N positions. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity .
  • Functionalization : The compound can serve as a precursor for synthesizing various derivatives with enhanced biological activities. Functionalization strategies include introducing different substituents to modify its pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

  • Antiviral Studies : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine effectively inhibited viral replication in cell cultures, indicating potential therapeutic applications against viral infections .
  • Anticancer Research : Investigations into the anticancer properties revealed that derivatives of this compound could significantly reduce cell viability in various cancer cell lines, showcasing its potential as a lead compound for drug development .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeFindings
AntiviralPyrazolo[3,4-d]pyrimidinesInhibition of viral replication
AnticancerDerivatives of pyrazolo compoundsInduction of apoptosis in cancer cells
Enzyme InhibitionKinase inhibitorsTargeting cancer-related signaling pathways

Mechanism of Action

The mechanism of action of N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine involves the inhibition of specific enzymes and signaling pathways. It targets kinases and other proteins involved in cell proliferation and inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares key structural features and research findings for N⁶-(4-chlorophenyl)-1-methyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related derivatives:

Compound Name Substituents (N⁴, N⁶, Position 1) Molecular Weight Key Findings Reference
Target Compound N⁴: 2-methylphenyl
N⁶: 4-chlorophenyl
Position 1: Methyl
406.9 (estimated) Hypothesized JAK3 selectivity due to chloro and methyl groups optimizing hydrophobic pocket interactions.
N⁶-Cycloheptyl-N⁴-(3-methoxyphenyl)-1-phenyl analog N⁴: 3-methoxyphenyl
N⁶: Cycloheptyl
Position 1: Phenyl
457.5 Bulky cycloheptyl may reduce kinase domain accessibility; methoxy group enhances solubility but lowers affinity.
N⁴-(4-Chlorophenyl)-N⁶-(3-methylbutyl)-1-phenyl analog N⁴: 4-chlorophenyl
N⁶: 3-methylbutyl
Position 1: Phenyl
406.9 Alkyl chain at N⁶ improves membrane permeability but may reduce target specificity.
N⁶-[2-(Cyclohex-1-en-1-yl)ethyl]-N⁴-(4-chlorophenyl) analog N⁴: 4-chlorophenyl
N⁶: Cyclohexenylethyl
Position 1: Phenyl
445.0 Bulky N⁶ group potentially limits binding pocket accommodation, affecting efficacy.
N⁴,N⁶-Bis(isopropyl)-1-phenyl analog N⁴/N⁶: Isopropyl
Position 1: Phenyl
310.4 Simplified alkyl substituents reduce steric hindrance but lack aromatic π-π stacking interactions.

Key Research Findings and Implications

Substituent Effects on JAK Selectivity

  • Chlorophenyl vs. Methoxyphenyl : The target compound’s 4-chlorophenyl group at N⁶ enhances hydrophobic interactions in JAK3’s ATP-binding pocket compared to the 3-methoxyphenyl group in ’s analog, which introduces polar methoxy interactions less favorable in hydrophobic regions .
  • Methyl vs.

Impact of N⁶ Substituents

  • Alkyl vs. Aryl Groups : Compounds with N⁶-alkyl chains (e.g., 3-methylbutyl in ) exhibit improved solubility but lower target affinity due to weaker aromatic stacking. In contrast, the target’s N⁶-4-chlorophenyl group balances hydrophobicity and π-π interactions .
  • Bulkier Groups : Derivatives like the cyclohexenylethyl-substituted compound () face challenges in binding pocket accommodation, highlighting the importance of moderate steric bulk .

Biological Activity

N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly as a casein kinase 1 (CK1) inhibitor. CK1 enzymes are implicated in various diseases, including cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

  • IUPAC Name : this compound
  • Molecular Formula : C~25~H~24~ClN~5~
  • Molecular Weight : 436.93 g/mol
  • InChI Key : ZABGYSAZFSNLAY-UHFFFAOYSA-N

CK1 Inhibition

Research indicates that this compound acts as a potent inhibitor of CK1. A study reported an IC₅₀ value of 78 nM for this compound against CK1, highlighting its potential as a therapeutic agent in conditions where CK1 is dysregulated .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies suggest that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Properties

Several derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting a potential application in treating inflammatory diseases .

Study 1: CK1 Inhibition and Cancer Treatment

A pivotal study focused on the discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as novel CK1 inhibitors. The lead compound demonstrated significant inhibition of CK1 activity and was effective in reducing tumor growth in animal models. The findings support further development of these compounds for cancer therapy .

Study 2: Synthesis and Biological Evaluation

A comprehensive synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at the N-position significantly impacted biological activity. Substituents such as chlorophenyl and methyl groups enhanced inhibitory potency against CK1 and increased cytotoxicity towards cancer cells .

Data Table: Biological Activity Summary

Compound Biological Activity IC₅₀ (nM) Target
This compoundCK1 Inhibition78CK1
Various Pyrazolo DerivativesCytotoxicityVariesCancer Cell Lines
Pyrazolo DerivativesAnti-inflammatoryNot specifiedPro-inflammatory Cytokines

Q & A

Q. What are the key considerations for optimizing the synthesis yield of N⁶-(4-chlorophenyl)-1-methyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

To enhance synthesis efficiency:

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >85% yield by enabling rapid energy transfer .
  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve solubility of intermediates, while acetic acid aids in cyclization steps .
  • Catalysts : Potassium carbonate or triethylamine accelerates nucleophilic substitution at the N⁴ and N⁶ positions .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) resolves regioisomeric impurities common in pyrazolo-pyrimidine systems .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

TechniqueParametersPurpose
X-ray crystallography Resolution <1.0 ÅConfirms 3D conformation, hydrogen bonding at N⁶-(4-chlorophenyl)
¹H/¹³C NMR DMSO-d₆, 400–600 MHzAssigns methyl (δ 2.3–2.5 ppm) and aromatic protons; detects regioisomerism
HPLC-MS ESI+ mode, m/z [M+H]⁺Verifies purity (>98%) and molecular ion consistency
FT-IR 1600–1650 cm⁻¹ (C=N stretch)Identifies pyrazolo-pyrimidine core

Q. How should researchers design initial biological screening assays for kinase inhibition?

  • In vitro kinase assays : Use recombinant kinases (e.g., CDK2/4/6) with ATP-concentration titrations to determine IC₅₀ values. Include staurosporine as a positive control .
  • Selectivity panels : Screen against 50+ kinases (e.g., tyrosine kinases, MAPK) to identify off-target effects .
  • Cellular assays : Measure antiproliferative activity in cancer lines (e.g., MCF-7, HCT-116) using MTT assays, correlating IC₅₀ with kinase inhibition data .

Advanced Research Questions

Q. What strategies are effective for establishing structure-activity relationships (SAR) in pyrazolo[3,4-d]pyrimidine derivatives targeting CDKs?

  • Substituent modulation :
    • N⁶ position : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen-dependent potency .
    • N⁴ position : Introduce bulkier groups (e.g., 2-naphthyl) to probe steric effects on kinase binding .
  • Molecular docking : Use AutoDock Vina with CDK2 (PDB: 1HCL) to predict binding poses. Focus on hinge region interactions (e.g., N⁶-chlorophenyl with Leu83) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications to prioritize synthetic targets .

Q. How can researchers resolve discrepancies between in vitro kinase inhibition and cellular efficacy?

  • Orthogonal assays :
    • CETSA (Cellular Thermal Shift Assay): Confirm target engagement in cells by measuring protein thermal stability shifts .
    • Solubility testing : Use shake-flask method (PBS pH 7.4) to identify poor solubility (e.g., <10 µM) as a bottleneck .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation, which may reduce cellular activity .

Q. What computational methods best predict binding modes with kinase targets?

  • Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to analyze stability of hydrogen bonds between the pyrimidine core and kinase hinge region .
  • QM/MM hybrid models : Calculate charge distribution at the N⁶-chlorophenyl group to explain its role in hydrophobic pocket interactions .
  • Machine learning : Train models on ChEMBL kinase inhibitor data to predict selectivity profiles based on substituent fingerprints .

Q. How can low aqueous solubility be addressed during preclinical development?

  • Prodrug strategies : Synthesize phosphate esters at the pyrimidine NH group to enhance solubility (>50-fold in PBS) .
  • Co-solvent systems : Use PEG-400/water (30:70 v/v) for in vivo dosing, validated by pharmacokinetic studies in rodents .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to improve bioavailability (tested via IV administration) .

Data Contradiction Analysis

Example : Conflicting IC₅₀ values for CDK4 inhibition between enzymatic (50 nM) and cellular (5 µM) assays.

  • Root cause : Poor membrane permeability or efflux via ABC transporters.
  • Methodology :
    • Perform Caco-2 permeability assays to measure Papp (apical-to-basal) .
    • Inhibit efflux pumps (e.g., verapamil for P-gp) to assess transport-mediated resistance .

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